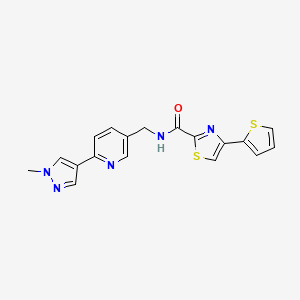
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H15N5OS2 and its molecular weight is 381.47. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials, particularly in cancer treatment and anti-inflammatory applications.
Chemical Structure and Properties
The compound's molecular formula is C18H15N5OS with a molecular weight of 349.4 g/mol. Its structure includes a thiazole ring, a pyrazole moiety, and a pyridine unit, which are known to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H15N5OS |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 2034312-90-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Pyrazole : Condensation reactions involving hydrazine and β-keto esters.
- Pyridine Coupling : Introduction of the pyridine component through amination reactions.
- Thiazole Integration : Final assembly involving the thiazole derivative to form the complete structure.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The mechanism of action appears to involve:
- Cell Proliferation Inhibition : The compound exhibits an IC50 value of approximately 9 μM against A549 cells, indicating effective inhibition of cell growth .
- Induction of Apoptosis : Treatment with the compound leads to morphological changes in cancer cells, suggesting the induction of apoptosis through pathways involving p53/p21 regulation .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. It acts as a cyclooxygenase (COX) inhibitor, which is critical for reducing inflammation and pain associated with various conditions .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It inhibits enzymes involved in inflammatory pathways, particularly COX enzymes.
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing their proliferation.
- Signal Transduction Modulation : It may modulate signaling pathways related to apoptosis and cell survival.
Case Studies
Several studies have documented the efficacy of this compound:
- Study on A549 Cells : Demonstrated significant inhibition of cell migration and proliferation with an IC50 of 9 μM .
- HepG2 Cell Line Analysis : Showed effective growth inhibition with potential mechanisms involving AMPK pathway regulation .
- Inflammatory Response Assessment : Evaluated in animal models for its ability to reduce inflammation markers, confirming its therapeutic potential in inflammatory diseases .
Properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-thiophen-2-yl-1,3-thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS2/c1-23-10-13(9-21-23)14-5-4-12(7-19-14)8-20-17(24)18-22-15(11-26-18)16-3-2-6-25-16/h2-7,9-11H,8H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOCMHFJVDSMCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=NC(=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














